Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-5-10-4-2-1-3-8(10)9-7;/h1-5,11H,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUMOATUPCWCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82090-50-4 | |
| Record name | imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride can be achieved through various methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, one common synthetic route involves the alkylation of imidazo[1,2-a]pyridine in acetonitrile under heating conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid, while reduction could produce imidazo[1,2-a]pyridin-2-ylmethanol .
Scientific Research Applications
Antiviral Applications
Imidazo[1,2-a]pyridine derivatives have shown significant antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Research indicates that these compounds can be formulated with other antiviral agents to enhance efficacy while reducing cytotoxicity. For instance, the combination of imidazo[1,2-a]pyridine C-nucleosides with zidovudine (AZT) has been noted to produce less toxicity compared to traditional combinations used in treating viral infections .
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of imidazo[1,2-a]pyridine derivatives against various strains of bacteria, including multidrug-resistant strains. A specific study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and tested them against Mycobacterium tuberculosis (Mtb), revealing minimum inhibitory concentrations (MICs) as low as ≤0.006 μM for some compounds. This suggests a promising avenue for developing new treatments for tuberculosis, especially given the rising incidence of drug-resistant strains .
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored through various studies. For example, compounds have been synthesized and evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma). The results demonstrate significant cytotoxicity with IC50 values indicating potent activity against cancer cells. The mechanism of action appears to involve the disruption of cellular processes essential for cancer cell survival .
Drug Development and Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives are also recognized for their role as kinase inhibitors. These compounds target Bruton's tyrosine kinase (Btk), which is implicated in autoimmune diseases and B-cell malignancies. The ability to inhibit Btk activity positions these compounds as potential therapeutics for conditions like arthritis and other inflammatory diseases. In vitro studies have shown that certain derivatives exhibit IC50 values below 50 micromolar, indicating strong inhibitory effects on Btk activity .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Insights :
- Substituent Reactivity : The chloromethyl group in CAS 57892-76-9 allows nucleophilic substitution, making it a versatile intermediate, whereas the hydroxymethyl group in the target compound may participate in hydrogen bonding, influencing solubility .
- Positional Isomerism: Imidazo[1,2-a]pyridin-6-ylmethanol HCl (CAS 1588440-93-0) differs in methanol placement (C6 vs.
Biological Activity
Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Background
Imidazo[1,2-a]pyridine derivatives have garnered attention in medicinal chemistry because of their unique heterocyclic structure and broad spectrum of biological activities. These compounds have been linked to various therapeutic effects, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. The imidazo[1,2-a]pyridine scaffold serves as a foundation for numerous clinically relevant drugs.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the use of aryl aldehydes and isocyanides in a one-pot synthesis approach. Recent studies have highlighted efficient synthetic pathways that yield high purity and good yields of the desired products .
Anticancer Properties
This compound exhibits promising anticancer activity. Various studies have reported its efficacy against different cancer cell lines:
- IC50 Values : Compounds derived from this scaffold demonstrated IC50 values ranging from 0.4 μg/mL to 17.02 μM against lung adenocarcinoma (A549) and breast cancer (MDA-MB-231) cell lines .
- Mechanism of Action : The compound induces apoptosis in cancer cells through caspase activation and inhibits key signaling pathways involved in cell proliferation .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties:
- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL .
- Antitubercular Activity : Specific derivatives have been evaluated for anti-tuberculosis activity, indicating potent effects against Mycobacterium tuberculosis with MIC values around 0.05 μg/mL .
Cholinesterase Inhibition
Inhibiting cholinesterase enzymes is crucial for treating neurodegenerative diseases like Alzheimer's:
- AChE and BChE Inhibition : Recent studies have reported that certain derivatives exhibit strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 0.2 to 50 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives:
| Compound | Activity | IC50 (μM) | Notes |
|---|---|---|---|
| 4a | AChE Inhibitor | 0.5 | Strong binding interactions observed in docking studies |
| 4g | BChE Inhibitor | 0.8 | Enhanced selectivity due to structural modifications |
| IPA-6 | Anti-TB Activity | 0.05 | Most potent derivative identified |
The table above summarizes key findings related to the biological activities of selected derivatives.
Case Studies
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on A549 cells demonstrated significant DNA damage and apoptosis induction at varying concentrations .
- In Vivo Studies : Animal models treated with imidazo[1,2-a]pyridine derivatives showed reduced tumor growth and improved survival rates compared to control groups, reinforcing their potential as anticancer agents .
Q & A
Q. How can researchers optimize the synthesis of Imidazo[1,2-a]pyridin-2-ylmethanol hydrochloride to improve yield and purity?
- Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For imidazo[1,2-a]pyridine derivatives, microwave-assisted synthesis has been shown to enhance reaction efficiency. Purification via column chromatography with gradients of polar/non-polar solvents (e.g., hexane/ethyl acetate) can isolate the target compound. Characterization using -NMR and -NMR (e.g., specific shifts at δ 7.2–8.5 ppm for aromatic protons) and HRMS (mass error < 2 ppm) confirms purity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer: Key techniques include:
- -NMR : Identifies proton environments (e.g., hydroxyl protons at δ 4.5–5.5 ppm).
- -NMR : Confirms carbon骨架 (e.g., imidazole ring carbons at δ 110–150 ppm).
- HRMS : Validates molecular formula (e.g., [M+H] calculated for CHClNO: 212.0584).
Cross-referencing with known derivatives (e.g., imidazo[1,2-a]pyridine-chalcone conjugates) ensures structural accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Adhere to hazard codes such as H300 (fatal if swallowed) and H400 (toxic to aquatic life). Use inert atmosphere (N/Ar) to prevent degradation . Emergency protocols include immediate use of activated charcoal for ingestion (per P301+P310 ) and ethanol rinses for dermal exposure. Store in airtight containers at –20°C to minimize hydrolysis .
Advanced Research Questions
Q. How can computational chemistry aid in designing novel derivatives of this compound with enhanced biological activity?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. For example, modifying the hydroxymethyl group (-CHOH) to a carboxamide (-CONH) may enhance hydrogen bonding with target receptors. ICReDD’s reaction path search algorithms optimize synthetic routes by narrowing experimental conditions using computational feedback loops .
Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound derivatives?
- Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Strategies include:
Q. How do structural modifications at specific positions of the imidazo[1,2-a]pyridine scaffold influence target binding affinity?
- Methodological Answer: Position 2 : Hydroxymethyl groups (-CHOH) enhance solubility but reduce lipophilicity. Substitution with hydrophobic moieties (e.g., -CHAr) improves binding to hydrophobic enzyme pockets. Position 6 : Piperazine derivatives (e.g., -N-methylpiperazine) increase basicity, favoring ionic interactions with cholinergic receptors. Crystal structure data (CCDC 1426925) reveal hydrogen-bonding patterns critical for activity .
Q. How should researchers address environmental toxicity concerns during disposal of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer: Follow H400 guidelines by neutralizing aqueous waste with activated carbon or oxidizing agents (e.g., KMnO) before disposal. Use closed-loop recycling systems for solvents to minimize aquatic contamination .
Data Contradiction Analysis
Q. How can conflicting results in the biological activity of imidazo[1,2-a]pyridine derivatives across studies be systematically analyzed?
- Methodological Answer:
- Standardize Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC values from multiple studies.
- Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic effects .
Experimental Design
Q. What advanced separation techniques are suitable for purifying imidazo[1,2-a]pyridine derivatives with closely related byproducts?
- Methodological Answer:
Q. How can researchers integrate machine learning to predict synthetic routes for novel imidazo[1,2-a]pyridine analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
